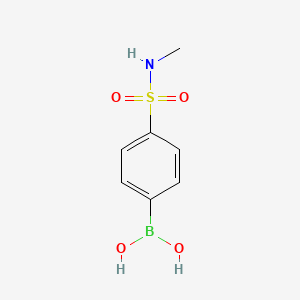

(4-(N-Methylsulfamoyl)phenyl)boronic acid

描述

(4-(N-Methylsulfamoyl)phenyl)boronic acid (CAS: 226396-31-2) is a boronic acid derivative featuring a phenyl ring substituted with a methylsulfamoyl group (-SO₂NHCH₃) at the para position. Its molecular formula is C₇H₁₀BNO₄S, with a molecular weight of 243.09 g/mol . The sulfamoyl group confers electron-withdrawing properties, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

属性

IUPAC Name |

[4-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQOQZHSIBBHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656972 | |

| Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-31-2 | |

| Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Methylamino)sulphonyl]benzene boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

- Solvent: Acetonitrile or chloroform.

- Base: Triethylamine to neutralize HCl formed.

- Temperature: Ice bath to room temperature.

- Yield: Approximately 90% of the sulfonamide intermediate.

Example Reaction

| Reagent | Amount | Role |

|---|---|---|

| 4-Bromobenzenesulfonyl chloride | 50 mmol | Sulfonyl chloride precursor |

| Methylamine or allylamine | Excess | Nucleophile for sulfonamide formation |

| Triethylamine | 5 mL | Base for HCl scavenging |

| Solvent (Acetonitrile) | 100 mL | Reaction medium |

The product, N-methylsulfonamide-substituted bromobenzene, is isolated by recrystallization and characterized by NMR and IR spectroscopy to confirm substitution.

Introduction of the Boronic Acid Group

The boronic acid moiety is introduced via a lithium-halogen exchange followed by quenching with a boron source such as triisopropyl borate. This step converts the brominated sulfonamide intermediate into the corresponding boronic acid derivative.

Reaction Conditions

- Reagents: n-Butyllithium (1.6 M in hexane) for lithiation, triisopropyl borate as boron source.

- Solvent: Dry tetrahydrofuran (THF) and toluene mixture.

- Temperature: Initially at dry ice-acetone bath temperature (-78 °C), then warmed to room temperature.

- Workup: Acidification to pH ~6.5 with 2 M HCl.

Yield and Purification

- Typical yield: 65-70% for boronic acid product.

- Purification: Precipitation from chloroform, washing with diethyl ether.

- Characterization: Melting point, IR (notable OH stretch ~3500 cm^-1), and NMR spectra confirm boronic acid formation.

Protection of Boronic Acid Functionality

Boronic acids are prone to oxidation and polymerization; hence, protection strategies are employed. One effective method is the formation of cyclic boronate esters by reaction with N-methyl-diethanolamine, which stabilizes the boronic acid group.

Procedure

- Mix boronic acid with N-methyl-diethanolamine in THF.

- Stir at room temperature for 1 hour.

- Isolate the crystalline protected boronate ester by filtration and drying.

Outcome

- High yields (~90-98%) of protected boronate ester.

- Enhanced stability for subsequent reactions or storage.

Industrial and Scale-Up Considerations

Industrial production adapts the above laboratory methods with emphasis on:

- Catalyst selection for efficient borylation.

- Optimization of solvent systems to improve yield and purity.

- Control of reaction temperature and time to minimize side reactions.

- Use of protective groups to facilitate handling and storage.

These factors are critical for ensuring reproducibility and scalability of (4-(N-Methylsulfamoyl)phenyl)boronic acid synthesis.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonamide formation | 4-Bromobenzenesulfonyl chloride, methylamine, triethylamine, acetonitrile, 0°C to RT | ~90 | Formation of N-methylsulfamoyl intermediate |

| Boronic acid introduction | n-Butyllithium (1.6 M), triisopropyl borate, THF/toluene, -78°C to RT, acid workup | 65-70 | Lithium-halogen exchange and borylation |

| Boronic acid protection | N-methyl-diethanolamine, THF, RT | 90-98 | Formation of cyclic boronate ester for stability |

Research Findings and Analytical Data

- NMR spectroscopy confirms the substitution pattern on the phenyl ring and the presence of boronic acid.

- IR spectra show characteristic sulfonamide S=O stretches (~1320-1150 cm^-1) and boronic acid OH stretches (~3500 cm^-1).

- Melting points are consistent with reported values for pure compounds.

- The electron-withdrawing effect of the N-methylsulfamoyl group lowers the pKa of the boronic acid, enhancing its affinity in applications such as affinity chromatography.

化学反应分析

Types of Reactions

(4-(N-Methylsulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMSO).

Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Organic Synthesis

1. Suzuki Cross-Coupling Reactions

- (4-(N-Methylsulfamoyl)phenyl)boronic acid is utilized as a reagent in Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic compounds. This reaction allows for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .

2. Copper-Catalyzed Reactions

- The compound serves as a reagent in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids, expanding its utility in creating complex molecular architectures .

3. Directed Metalation

- It is employed in directed metalation processes, enabling regioselective functionalization of heterocycles such as 3-bromofuran, enhancing the versatility of synthetic pathways in organic chemistry .

Medicinal Chemistry Applications

1. Antitumor Agents

- Research indicates that derivatives of this compound can be developed into novel kinase inhibitor scaffolds, showing potential antitumor effects. These compounds are being explored for their ability to inhibit specific cancer-related pathways .

2. Anti-Malarial Compounds

- The compound has been used in the preparation of diarylaminopyridines, which exhibit anti-malarial activity. This highlights its role in developing therapeutics for infectious diseases .

3. Hepatitis C Virus Inhibition

- Studies have shown that certain derivatives can inhibit Hepatitis C virus activity, suggesting a role in antiviral drug development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Development of Antitumor Agents

A study published by researchers focused on synthesizing compounds derived from this compound that target specific kinases involved in cancer progression. The synthesized compounds were tested for their efficacy against various cancer cell lines, demonstrating promising results that warrant further investigation into their clinical applications.

Case Study 2: Anti-Malarial Activity

In another research effort, scientists synthesized a series of diarylaminopyridines from this compound and evaluated their anti-malarial properties. The results indicated significant activity against malaria parasites, suggesting that these compounds could lead to new treatments for malaria.

作用机制

The mechanism of action of (4-(N-Methylsulfamoyl)phenyl)boronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Enzyme Inhibition: The N-methylsulfamoyl group can interact with the active site of enzymes, inhibiting their activity by forming stable complexes.

Affinity Materials: The boronic acid group forms reversible covalent bonds with cis-diol-containing molecules, enabling selective binding and release.

相似化合物的比较

Structural Variations in Sulfamoyl-Substituted Boronic Acids

The table below highlights key structural analogs and their properties:

Electronic and Steric Effects

- Electron-Withdrawing Nature : The sulfamoyl group (-SO₂NH-R) is strongly electron-withdrawing, which polarizes the boronic acid moiety, enhancing its electrophilicity in Suzuki couplings. However, bulky substituents (e.g., -N(CH₂CH₂CH₃)₂) can sterically hinder transmetallation steps, reducing reaction efficiency .

- Steric Impact : For example, (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exhibits lower reactivity in cross-couplings compared to the less hindered N-methyl analog due to its cyclic amine substituent .

Solubility and Bioactivity

- Solubility Trends: The dimethyl analog (4-(N,N-Dimethylsulfamoyl)phenylboronic acid) shows improved water solubility compared to the mono-methyl derivative due to increased hydrophilicity of the -N(CH₃)₂ group . Bulkier derivatives like (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid face solubility challenges in biological assays, often precipitating in culture media .

- Biological Activity: Sulfamoyl-containing boronic acids are explored as enzyme inhibitors.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications : Electron-withdrawing substituents on boronic acids generally improve oxidative addition rates. However, steric bulk can negate this effect. For example, 4-chlorophenylboronic acid achieves 75% conversion in bromobenzene coupling, while bulkier analogs like 4-(N-Propylsulfamoyl) derivatives show lower yields .

生物活性

(4-(N-Methylsulfamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in cancer therapy and bacterial detection. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential applications in diagnostics.

Chemical Structure and Properties

The compound's chemical formula is CHBNOS, featuring a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the N-methylsulfamoyl group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the role of boronic acids as proteasome inhibitors and their ability to interact with androgen receptors (AR). A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant antiproliferative effects against androgen-dependent prostate cancer cell lines such as LAPC-4. The mechanism involves the formation of hydrogen bonds with critical amino acids in the AR binding domain, which can disrupt receptor signaling pathways crucial for cancer cell proliferation .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LAPC-4 | 15.2 | AR antagonist; proteasome inhibition |

| 5-chloropyrazine derivative | LAPC-4 | 7.8 | Enhanced binding affinity |

| Trifluoromethyl substituted | LAPC-4 | >50 | Loss of activity due to structural changes |

Bacterial Detection

Another promising application of this compound is in the rapid detection of bacteria. Research indicates that phenylboronic acids can enhance the aggregation of bacteria through interactions with glycolipids on bacterial surfaces. This property was exploited in a study where dendrimers modified with phenylboronic acid groups were used to detect and kill bacteria effectively .

Table 2: Bacterial Detection Efficacy

| Dendrimer Type | Bacterial Strain | Aggregation Size (µm) | Antibacterial Activity |

|---|---|---|---|

| Dan-B4-PAMAM | E. coli | 1.5 | None |

| Dan-B8.5-PAMAM | E. coli | 5.0 | Effective |

| Unmodified PAMAM | S. aureus | 3.0 | None |

Case Studies and Research Findings

- Prostate Cancer Cell Lines : A study focused on the antiproliferative activity against LAPC-4 cells showed that modifications to the boronic acid structure significantly impacted its activity, suggesting that careful design can enhance therapeutic efficacy .

- Bacterial Aggregation : In another investigation, the use of phenylboronic acid-modified dendrimers demonstrated a novel approach to bacterial detection, highlighting their ability to selectively aggregate and kill E. coli through specific interactions rather than mere electrostatic forces .

- In Silico Studies : Computational modeling has provided insights into the binding affinities and interaction dynamics between this compound and various biological targets, reinforcing its potential as a lead compound for further development .

常见问题

Basic Question: What synthetic methodologies are most effective for preparing (4-(N-Methylsulfamoyl)phenyl)boronic acid, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of arylboronic acids like this compound typically employs Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aryl halides. A validated approach involves:

- Step 1: Introducing the boronic acid group via palladium-catalyzed borylation of a halogenated precursor (e.g., aryl bromide or iodide) using bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Step 2: Functionalizing the aryl ring with the N-methylsulfamoyl group through sulfonylation of an aniline intermediate, followed by methylation .

Optimization Tips: - Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for improved catalytic activity in coupling reactions.

- Maintain anhydrous conditions and degas solvents to prevent boronic acid oxidation.

- Monitor reaction progress via TLC or LC-MS, and purify via recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl/boryl groups. For example, the methyl group in N-methylsulfamoyl appears as a singlet near δ 3.0 ppm, while boronic acid protons (if not esterified) are observed as broad peaks .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C₇H₉BNO₄S: ~230.03 Da) .

- X-ray Crystallography: Resolve hydrogen-bonding interactions between the boronic acid and sulfamoyl moieties, critical for confirming stereoelectronic effects .

Advanced Question: How does the electron-withdrawing N-methylsulfamoyl group influence the reactivity of the boronic acid in cross-coupling reactions?

Answer:

The N-methylsulfamoyl group (-SO₂NHCH₃) is a strong electron-withdrawing group (EWG), which:

- Enhances electrophilicity of the aryl ring, accelerating transmetalation in Suzuki-Miyaura reactions.

- Stabilizes the boronate intermediate , reducing side reactions like protodeboronation.

- Methodological Insight: Use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to avoid over-activation, which could lead to decomposition. Comparative studies with electron-donating analogs (e.g., methoxy-substituted boronic acids) show faster coupling kinetics for EWGs .

Advanced Question: What are the emerging applications of this compound in medicinal chemistry, particularly in enzyme inhibition?

Answer:

The boronic acid moiety enables reversible covalent binding to serine proteases or kinases. Recent applications include:

- Mer Kinase Inhibition: A derivative of this compound demonstrated sub-micromolar IC₅₀ values in biochemical assays, attributed to hydrogen bonding between the boronic acid and catalytic lysine residues .

- HIV-1 Protease Inhibition: Boronic acids form short, covalent-like hydrogen bonds (B-OH···Asp30, ~2.2 Å) with enhanced affinity compared to non-boron analogs .

- Tubulin Polymerization Inhibition: Structural analogs with boronic acid substituents exhibit IC₅₀ values of ~20 μM, inducing apoptosis in cancer cells .

Advanced Question: How do non-covalent interactions mediated by the boronic acid group enhance target binding specificity?

Answer:

Unlike traditional covalent inhibitors, boronic acids engage in directional hydrogen bonding and Lewis acid-base interactions without irreversible bond formation. For example:

- In HIV-1 protease, the boronic acid forms three hydrogen bonds with Asp30/Asn30, maintaining potency against drug-resistant variants .

- Computational studies (DFT) reveal high covalency in B-OH···O=C interactions (bond order ~0.3), mimicking transition-state stabilization .

- Methodological Note: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography to map interaction networks.

Methodological Question: How can aqueous compatibility be improved for reactions involving this boronic acid?

Answer:

Boronic acids are prone to hydrolysis in aqueous media. Strategies to enhance stability include:

- Biphasic Systems: Use water/DCM mixtures with phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate .

- Protection as Trifluoroborate Salts: Convert the boronic acid to a potassium trifluoroborate (Ar-BF₃K) for improved solubility and stability .

- Buffered Conditions: Perform reactions at pH 7–9 to balance boronic acid activation and hydrolysis .

Advanced Question: What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking (AutoDock Vina, Glide): Simulate binding poses to identify key residues (e.g., Ser, Asp, or His in active sites).

- Density Functional Theory (DFT): Calculate interaction energies for B-OH···protein hydrogen bonds, validated against crystallographic data .

- MD Simulations (GROMACS): Assess binding stability over time, particularly for flexible targets like kinases .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep at 0–6°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to avoid light-induced degradation .

- Handling: Work in a glovebox or under Schlenk conditions for moisture-sensitive reactions.

- Quality Control: Regularly check purity via HPLC and titrate boronic acid content using NMR with D₂O exchange .

Advanced Question: How do structural modifications (e.g., substituent position) alter the compound’s biological activity?

Answer:

- Para vs. Meta Substitution: Para-substituted analogs (e.g., 4-sulfamoyl) exhibit higher affinity due to optimal alignment with target active sites. Meta-substituted derivatives show reduced activity in kinase assays .

- Electron-Donating Groups: Methoxy or methylthio groups decrease electrophilicity, slowing cross-coupling but improving metabolic stability .

Methodological Question: What strategies resolve contradictions in reported biological activity data for boronic acid derivatives?

Answer:

- Control Experiments: Verify compound integrity post-assay (e.g., LC-MS to check for hydrolysis).

- Orthogonal Assays: Combine enzymatic (e.g., FRET-based protease assays) and cellular (e.g., apoptosis flow cytometry) readouts .

- Structural Analysis: Compare X-ray structures of target-ligand complexes to identify binding mode variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。